molecular formula C8H6BrIO2 B1524115 2-(3-Bromo-4-iodophenyl)acetic acid CAS No. 1208075-40-4

2-(3-Bromo-4-iodophenyl)acetic acid

Cat. No. B1524115
CAS RN: 1208075-40-4
M. Wt: 340.94 g/mol
InChI Key: VUOSGOOAZMZAOM-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-iodophenyl)acetic acid is a substituted acetic acid . It is a powder in physical form .


Molecular Structure Analysis

The IUPAC name for 2-(3-Bromo-4-iodophenyl)acetic acid is (3-bromo-4-iodophenyl)acetic acid . The InChI code is 1S/C8H6BrIO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12) .


Physical And Chemical Properties Analysis

2-(3-Bromo-4-iodophenyl)acetic acid has a molecular weight of 340.94 . It is a powder in physical form .

Scientific Research Applications

Synthesis of Organic Compounds

2-(3-Bromo-4-iodophenyl)acetic acid serves as a versatile building block in organic synthesis. Its halogenated aromatic ring is reactive towards various nucleophilic substitution reactions, allowing for the introduction of different functional groups. This compound can be used to synthesize complex molecules, including pharmaceuticals and agrochemicals, by exploiting its reactivity .

Suzuki-Miyaura Cross-Coupling Reactions

This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, a widely used method to form carbon-carbon bonds. The presence of both bromine and iodine allows for selective coupling under controlled conditions, making it a useful reagent for creating biaryl structures, which are common in many biologically active molecules .

Precursor for Advanced Materials

Due to its unique structure, 2-(3-Bromo-4-iodophenyl)acetic acid can act as a precursor for the synthesis of advanced materials. For instance, it can be used in the preparation of liquid crystals, dyes, and polymers with specific optical properties required in electronics and photonics .

Medicinal Chemistry Research

In medicinal chemistry, this compound can be modified to create new drug candidates. Its halogen atoms can be replaced with various pharmacophores during hit-to-lead optimization processes, aiding in the discovery of compounds with potential therapeutic effects .

Catalyst Development

Researchers can use 2-(3-Bromo-4-iodophenyl)acetic acid to develop new catalysts. By incorporating this compound into catalyst structures, chemists can influence the electronic and steric properties, thereby tuning the catalyst’s activity and selectivity for desired chemical transformations .

Study of Reaction Mechanisms

The compound’s reactivity profile makes it an excellent model for studying reaction mechanisms. Scientists can observe how the bromine and iodine atoms influence reactivity and selectivity in various chemical reactions, providing insights into the design of more efficient synthetic routes .

Environmental Chemistry

In environmental chemistry, 2-(3-Bromo-4-iodophenyl)acetic acid can be used to study the fate of halogenated compounds in nature. Its degradation pathways and interaction with environmental factors contribute to understanding the impact of similar compounds on ecosystems .

Analytical Chemistry Applications

Finally, this compound can be employed as a standard or reference material in analytical chemistry. Its well-defined structure and properties make it suitable for calibrating instruments or validating analytical methods, ensuring accuracy and precision in chemical analysis .

Safety and Hazards

The safety information for 2-(3-Bromo-4-iodophenyl)acetic acid indicates that it has the following hazard statements: H302, H315, H319, H335 . This suggests that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(3-bromo-4-iodophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOSGOOAZMZAOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-4-iodophenyl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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